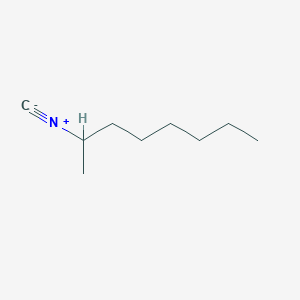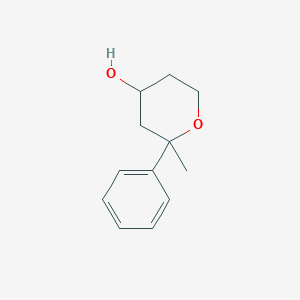
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be achieved through various esterification methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid . Another method is the Steglich esterification, which uses carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of esters often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high efficiency and minimal environmental impact. For example, the Mukaiyama reagent in dimethyl carbonate (DMC) has been identified as a sustainable option for ester synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the ethoxy group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy group and conjugated diene system allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but its structural features suggest it may interact with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be compared with other esters and similar compounds:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl eicosapentaenoic acid: An ester of eicosapentaenoic acid, used in medical applications for its anti-inflammatory properties.
Eigenschaften
Molekularformel |
C12H20O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
ethyl (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate |
InChI |
InChI=1S/C12H20O3/c1-5-12(4,14)9-7-8-10(3)11(13)15-6-2/h5,8,14H,1,6-7,9H2,2-4H3/b10-8+ |
InChI-Schlüssel |
SUZRSVLRBYXDFA-CSKARUKUSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/CCC(C)(C=C)O)/C |
Kanonische SMILES |
CCOC(=O)C(=CCCC(C)(C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

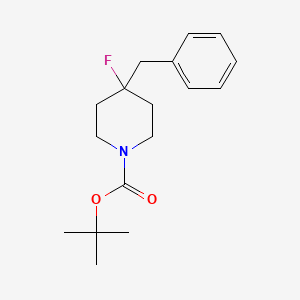
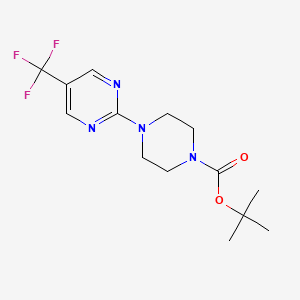
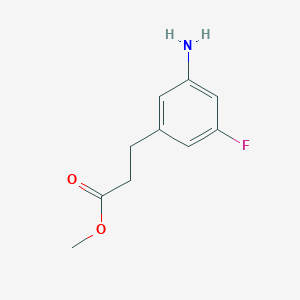
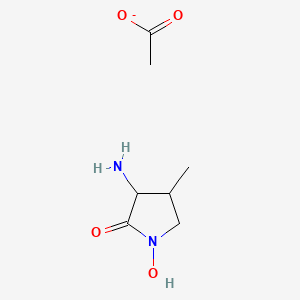
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
